2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid)
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Overview
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are used in a variety of natural and synthetic products exhibiting a variety of biological activities . Trifluoroacetic acid is a strong acid often used as a counterion in pharmaceuticals .
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .Chemical Reactions Analysis
The chemical reactions involving azetidines can vary widely depending on the specific compound and reaction conditions. For example, azetidines can undergo reactions such as ring-opening, substitution, and addition reactions .Scientific Research Applications
Synthesis of Heterocyclic Amino Acid Derivatives
This compound is utilized in the synthesis of new heterocyclic amino acid derivatives through aza-Michael addition reactions. These derivatives are significant due to their potential biological activities and can serve as building blocks for pharmaceuticals .
Development of Pharmacophores
The azetidine moiety in this compound acts as a pharmacophore subunit, which is essential for the development of a wide variety of natural and synthetic products with diverse biological activities .
Suzuki–Miyaura Cross-Coupling Reactions
It serves as a precursor in Suzuki–Miyaura cross-coupling reactions, which are pivotal for creating novel heterocyclic compounds that could have applications in medicinal chemistry .
Physicochemical Property Evaluation
Researchers use this compound to evaluate the physicochemical properties of δ-amino acid oxetane derivatives, which are important for understanding their metabolic stability and behavior .
Structural Confirmation via Spectroscopy
The compound is also important in confirming the structure of novel heterocyclic compounds via various spectroscopic methods, including 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Safety and Hazards
properties
IUPAC Name |
2-(azetidin-3-yl)-5-cyclopropylpyrimidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2C2HF3O2/c1-2-7(1)8-5-12-10(13-6-8)9-3-11-4-9;2*3-2(4,5)1(6)7/h5-7,9,11H,1-4H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEUWTYYBRSWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N=C2)C3CNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) |
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